2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester)
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Overview
Description
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester) is a chemical compound with the molecular formula C13H27NO3S2. It is known for its unique structure, which includes a cyclohexyl group, a pentyl chain, and an aminoethanethiol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester) typically involves the reaction of 4-cyclohexylpentylamine with 2-chloroethanethiol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with sulfuric acid to form the hydrogen sulfate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester) undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester) involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The amino group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-((4-Cyclohexylpentyl)amino)ethanethiol: Lacks the hydrogen sulfate ester group.
4-Cyclohexylpentylamine: Lacks the aminoethanethiol moiety.
2-Chloroethanethiol: Lacks the cyclohexylpentylamine group
Uniqueness
2-((4-Cyclohexylpentyl)amino)ethanethiol hydrogen sulfate (ester) is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
21226-91-5 |
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Molecular Formula |
C13H27NO3S2 |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
(4S)-4-cyclohexyl-N-(2-hydroxysulfonothioyloxyethyl)pentan-1-amine |
InChI |
InChI=1S/C13H27NO3S2/c1-12(13-7-3-2-4-8-13)6-5-9-14-10-11-17-19(15,16)18/h12-14H,2-11H2,1H3,(H,15,16,18)/t12-/m0/s1 |
InChI Key |
GZOJGMCAPMVVEJ-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](CCCNCCOS(=O)(=S)O)C1CCCCC1 |
Canonical SMILES |
CC(CCCNCCOS(=O)(=S)O)C1CCCCC1 |
Origin of Product |
United States |
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